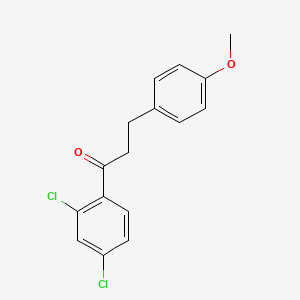

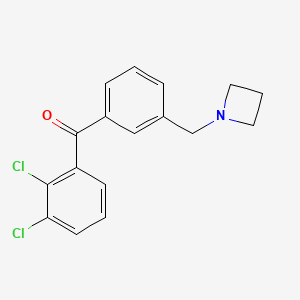

2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” is a chemical compound with the molecular formula C16H14Cl2O2 . It has a molecular weight of 309.19 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one .

Molecular Structure Analysis

The InChI code for “2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” is 1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” include a molecular weight of 309.19 and a molecular formula of C16H14Cl2O2 .Applications De Recherche Scientifique

Microwave- and Ultrasound-assisted Semisynthesis

A study by Joshi, Sharma, and Sinha (2005) demonstrated a rapid semisynthesis of natural methoxylated propiophenones using microwave and ultrasound heating. This process involves a stereo- and regio-isomeric mixture of phenylpropenes reacting with palladium chloride and sodium formate, followed by oxidation to produce phenylpropanes. The synthesis represents an efficient method for preparing derivatives of propiophenones, including 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone, under environmentally benign conditions (Joshi, Sharma, & Sinha, 2005).

α-Chlorination Techniques

Tsuruta et al. (1985) explored the α-chlorination of aryl ketones using manganese(III) acetate, presenting a synthetic pathway relevant to derivatives like 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone. Their research outlines efficient methods for achieving α,α-dichloro derivatives, offering insights into the synthetic applicability and reaction mechanisms for chlorinated propiophenones (Tsuruta, Harada, Nishino, & Kurosawa, 1985).

Photosensitive Polyphosphonate Derivatives

Kaniappan, Murugavel, and Thangadurai (2013) synthesized a series of homo and copolyphosphonate derivatives containing photosensitive unsaturated keto groups in the main chain, utilizing 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)propenone. This research highlights the potential of 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone derivatives in developing materials with unique thermal and photosensitive properties, offering applications in advanced materials science (Kaniappan, Murugavel, & Thangadurai, 2013).

Synthesis of Novel Photosensitive Compounds

Yousif and Fadhil (2020) detailed the synthesis of novel photosensitive compounds, including derivatives of 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone, through base-catalyzed aldol condensation reactions. Their findings contribute to the development of new materials with potential applications in photochemistry and materials science (Yousif & Fadhil, 2020).

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUQTMCYYSKTHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644292 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone | |

CAS RN |

898776-25-5 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)